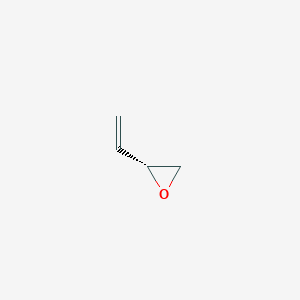

(R)-2-Vinyloxirane

Descripción

Significance of (R)-2-Vinyloxirane as a Chiral Synthon and Building Block

This compound, also known as (R)-3,4-epoxy-1-butene, is a readily accessible and highly versatile intermediate in organic synthesis. acs.org Its significance stems from the presence of two adjacent, reactive functional groups: a strained, chiral epoxide and a nucleophilic/electrophilic vinyl group. This arrangement enables it to participate in a wide array of transformations, making it a valuable synthon for a variety of molecular scaffolds.

One of its key applications is serving as a synthetic equivalent to γ,δ-unsaturated aldehydes, which are often unstable. scholaris.ca Through Lewis acid-catalyzed rearrangement, this compound can generate these aldehydes in situ, which can then be trapped by various nucleophiles. scholaris.ca This strategy circumvents the challenges of handling the unstable aldehyde directly.

The reactivity of this compound is further exemplified in various metal-catalyzed reactions. It is a key substrate in palladium(0)-catalyzed asymmetric cycloaddition reactions to form highly enantioselective vinyloxazolidine derivatives. acs.orgresearchgate.net Furthermore, phosphine-catalyzed cascade reactions with sulfonium (B1226848) compounds allow for the diastereoselective construction of complex spiro-2(3H)-furanone skeletons. acs.org Copper-catalyzed ring-expansion reactions provide stereoselective access to valuable 2,5-dihydrofuran (B41785) products, which are core structures in several natural products. nsf.gov

The compound's utility extends to the synthesis of nitrogen- and sulfur-containing heterocycles through reactions like [3+2]-cycloadditions with thiocarbonyls. researchgate.net Its role as a bifunctional linchpin is also evident in anion relay chemistry, enabling the construction of complex motifs that would be difficult to access otherwise. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | (R)-3,4-Epoxy-1-butene, (2R)-2-ethenyloxirane |

| Molecular Formula | C₄H₆O |

| Molecular Weight | 70.09 g/mol |

| CAS Number | 62249-81-4 |

| Appearance | Liquid |

| Density | 0.870 g/mL at 20 °C |

| Boiling Point | 66 °C |

| Flash Point | -50 °C |

| Optical Activity | [α]20/D −21.0±1°, c = 1% in pentane |

This table is populated with data from multiple sources.

Historical Development and Evolution of Vinyloxirane Chemistry

The study of vinyloxiranes and their synthetic potential has a rich history. Ring expansion reactions of vinylic heterocyclic substrates, including vinyloxiranes, have been a topic of interest for the synthetic community for many decades, with literature on the subject dating back to 1964. researchgate.netresearchgate.net These early investigations laid the groundwork for understanding the fundamental reactivity of this class of compounds.

A significant advancement in the application of vinyloxirane chemistry was the work by Crotti and co-workers, who utilized these epoxides, derived from glycals, for glycosylation reactions. d-nb.info This demonstrated the potential of vinyloxiranes to act as electrophiles in the formation of key glycosidic bonds.

The evolution of vinyloxirane chemistry has been heavily influenced by the development of modern catalytic methods. ethz.ch The discovery that Lewis acids could catalyze the rearrangement of vinyloxiranes to transient unsaturated aldehydes opened up a new avenue of reactivity. scholaris.ca More recently, the field has seen a surge in the use of transition metals to control the reaction pathways of vinyloxiranes with remarkable selectivity. The development of palladium, copper, and manganese-catalyzed transformations has significantly expanded the synthetic utility of these building blocks. acs.orgnsf.govresearchgate.net These catalytic systems can precisely control which part of the molecule reacts and how, leading to the efficient and stereoselective synthesis of complex products. acs.org The continuous evolution of reagents and catalytic systems ensures that vinyloxirane chemistry remains a dynamic and powerful tool in modern organic synthesis. scholaris.ca

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-ethenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBYFVGCMPJVJX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426456 | |

| Record name | (R)-2-Vinyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62249-81-4 | |

| Record name | (2R)-2-Ethenyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62249-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2-Vinyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthesis and Absolute Configuration Control

Asymmetric Synthesis Methodologies for (R)-2-Vinyloxirane

The creation of the single desired enantiomer of 2-vinyloxirane is a central challenge in its application. Enantioselective synthesis, also known as asymmetric synthesis, is a form of chemical synthesis that preferentially produces one of a pair of enantiomers. wikipedia.org Several key approaches have proven effective in obtaining this compound with high optical purity.

Enantioselective Epoxidation of 1,3-Butadiene (B125203) or its Derivatives

The direct epoxidation of 1,3-butadiene presents a straightforward route to 2-vinyloxirane. To achieve enantioselectivity, this reaction is typically carried out in the presence of a chiral catalyst. One of the most renowned methods for asymmetric epoxidation is the Sharpless-Katsuki epoxidation, which employs a titanium tetraisopropoxide catalyst in conjunction with a chiral diethyl tartrate (DET) ligand. nobelprize.orglibretexts.org This method is particularly effective for allylic alcohols, converting them into 2,3-epoxyalcohols with high predictability and enantioselectivity. nobelprize.orgwikipedia.org While not a direct epoxidation of butadiene itself, this methodology is foundational in the field of asymmetric epoxidation. wikipedia.org

Gas-phase epoxidation of 1,3-butadiene has also been explored as a potential route for synthesis. google.com The carcinogenicity of 1,3-butadiene is linked to its metabolism into epoxide metabolites, with 1,2:3,4-diepoxybutane being the most toxic. researchgate.net

Chiral Catalyst-Mediated Approaches

A broad range of chiral catalysts have been developed to mediate the synthesis of enantiomerically enriched compounds. These catalysts create a chiral environment that influences the stereochemical outcome of the reaction. libretexts.org In the context of this compound, palladium-catalyzed asymmetric reactions have shown significant promise. For instance, palladium(0) complexes with chiral phosphine (B1218219) ligands like TolBINAP can catalyze the cycloaddition of vinyloxiranes with other molecules to produce highly enantioselective products. acs.orgacs.org

The development of chiral catalysts is an active area of research, with novel catalysts continually being designed and synthesized. frontiersin.orgnih.gov These catalysts often feature a metal center, such as iridium or rhodium, coordinated to chiral ligands. nih.gov The choice of both the metal and the ligand is critical in determining the efficiency and enantioselectivity of the catalytic process.

Asymmetric Transformation of Prochiral Precursors

Another effective strategy involves the asymmetric transformation of a prochiral starting material. A prochiral molecule can be converted into a chiral molecule in a single step. The enantioselective functionalization of such precursors allows for the direct installation of the desired stereocenter.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method that can utilize prochiral nucleophiles or electrophiles. rsc.orgchemrxiv.org In this approach, a prochiral enamide anion can react with 2-vinyloxirane in the presence of a palladium catalyst and a chiral ligand to yield C-allylated products with high enantioselectivity. rsc.orgrsc.org This strategy has been successfully applied to the synthesis of complex heterocyclic structures bearing a tetrasubstituted stereogenic center. rsc.org

Partial Asymmetric Destruction and Kinetic Resolution Strategies

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. beilstein-journals.org In an ideal kinetic resolution, one enantiomer reacts much faster than the other, allowing for the isolation of the unreacted, slower-reacting enantiomer in high enantiomeric excess. This method can theoretically yield up to 50% of the desired enantiomer from a racemic mixture. princeton.edu

A more advanced approach is dynamic kinetic resolution (DKR), which combines kinetic resolution with in-situ racemization of the starting material. wikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. wikipedia.org DKR has been successfully applied in various asymmetric syntheses, including the hydrogenation of certain ketones and the acetylation of racemic alcohols. wikipedia.org For vinylic epoxides, kinetic resolution has been achieved through reduction with chiral dialkylboranes. researchgate.net

Determination and Validation of Enantiomeric Excess

Once a method for enantioselective synthesis has been established, it is crucial to accurately determine the enantiomeric excess (ee) of the product. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

The most common method for determining enantiomeric excess is chiral high-performance liquid chromatography (HPLC). heraldopenaccess.us This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. heraldopenaccess.us Other methods for determining ee include nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents, and chiroptical methods such as circular dichroism (CD) and optical rotation (OR). heraldopenaccess.us

The enantiomeric excess is calculated as the absolute difference in the mole fractions of the two enantiomers, often expressed as a percentage. wikipedia.org

Interactive Data Table: Enantioselective Synthesis of this compound Precursors and Analogs

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Cycloaddition | Pd₂(dba)₃·CHCl₃ / TolBINAP | 2-Vinyloxirane | 4-Vinyl-1,3-oxazolidin-2-imine | Up to 95% | acs.org |

| Asymmetric Cycloaddition | Pd₂(dba)₃·CHCl₃ / TolBINAP | 2-Vinyloxirane | 4-Vinyl-1,3-oxazolidin-2-imine | >99% | acs.org |

| Kinetic Resolution | Chiral Dialkylboranes | Racemic Vinylic Epoxides | Enantioenriched 2-Vinyloxirane | High | researchgate.net |

| Asymmetric Allylic Alkylation | [Pd(π-C₃H₅)Cl]₂ / L1 | Allyl Carbonate & Cyclic Imine | C-allylated heterocycle | High | rsc.org |

| Dynamic Kinetic Resolution | Ru catalyst / Lipase | 1-Phenyl-2-chloroethanol | Acetylated (S)-product | >99% | wikipedia.org |

| Asymmetric Hydrogenation | (R)-BINAP-Ru catalyst | Dicarbonyl system | Chiral diol | 94.5% de | wikipedia.org |

Advanced Reactivity Profiles and Mechanistic Elucidation

Regio- and Stereoselective Ring-Opening Reactions

The strategic opening of the epoxide ring in (R)-2-vinyloxirane by various nucleophiles serves as a powerful method for introducing new functional groups and generating chiral centers. The outcome of these reactions is highly dependent on the nature of the nucleophile, the catalyst employed, and the reaction conditions. nih.govresearchgate.net

Organometallic reagents are a key class of nucleophiles for creating carbon-carbon bonds through the ring-opening of this compound. The choice of metal—typically copper, zinc, or magnesium—profoundly influences the reaction's regioselectivity and stereoselectivity. nih.govacs.org

Organocopper reagents, particularly Gilman cuprates (R₂CuLi) and higher-order cyanocuprates, are soft nucleophiles that preferentially react with vinyloxiranes via an SN2' pathway. acs.org This involves the nucleophilic attack on the γ-carbon (the terminal carbon of the vinyl group), which proceeds through a concerted allylic rearrangement to open the epoxide ring. mdpi.com This process results in the formation of a new C-C bond and an allylic alcohol. The SN2' reaction of organocuprates with vinyloxiranes is known to be highly stereoselective, generally proceeding via an anti-addition, where the nucleophile attacks the vinyl group from the face opposite to the C-O bond of the epoxide. researchgate.net This stereoselectivity is attributed to a favorable orbital overlap between a copper d-orbital, the π* orbital of the C=C double bond, and the σ* orbital of the C-O bond. researchgate.net While anti-SN2' addition is common, syn-SN2' additions have also been observed, particularly in sterically constrained systems like certain steroidal vinylepoxides. researchgate.net The regioselectivity between SN2' and direct SN2 attack can be influenced by factors such as solvent and temperature. researchgate.net

Table 1: Influence of Reaction Conditions on Organocopper Addition to a Vinyloxirane System Data derived from studies on a related vinyloxirane system, illustrating general principles applicable to this compound.

| Organocuprate (R in R₂CuLi·LiCN) | Solvent | Temperature (°C) | Product Ratio (SN2' / SN2 / Carbonyl Addition) |

| t-Bu | Diethyl Ether | 0 | 100 / 0 / 0 |

| Vinyl | Diethyl Ether | 0 | 40 / 40 / 20 |

| t-Bu | Dimethyl Sulfide | 0 | 0 / 100 / 0 |

| This table illustrates how the choice of nucleophile and solvent can dramatically shift the reaction pathway between SN2' and SN2 addition, based on findings reported in related systems. researchgate.net |

Organozinc and Grignard reagents are also effective nucleophiles for the ring-opening of vinyloxiranes. nih.gov These reactions are frequently performed in the presence of a catalytic amount of a copper salt, such as copper(I) cyanide (CuCN), which generates a more reactive organocopper species in situ. nih.govacs.org In the presence of CuCN, both dialkylzinc reagents and Grignard reagents can achieve excellent SN2' regioselectivity. nih.govacs.org The choice of solvent can be critical; for instance, Grignard reagents in a mixed solvent system of diethyl ether and tetrahydrofuran (B95107) (10:1) show high SN2' selectivity. nih.govacs.org The reactivity of organozinc reagents can be significantly enhanced by using highly polar, coordinating solvents like dimethyl sulfoxide (B87167) (DMSO), which promotes the SN2' pathway even without additional activators by increasing the carbanionic character of the reagent. organic-chemistry.org

A significant synthetic application of the SN2' ring-opening of enantiopure vinyloxiranes like this compound is the creation of products with vicinal stereogenic centers (stereocenters on adjacent carbons). nih.gov When the nucleophile adds to the vinyl group, a new stereocenter is formed. The original stereocenter of the epoxide is retained, becoming the stereocenter of the resulting secondary alcohol. The stereochemical relationship between these two centers—that is, the diastereoselectivity of the reaction—is determined by the geometry of the attack (anti or syn). Research has shown that with copper-catalyzed dialkylzinc reagents, vinyloxiranes yield products with high anti:syn product diastereoselectivity. nih.govacs.org This controlled generation of vicinal stereocenters provides a powerful strategy for the asymmetric synthesis of complex natural products and chiral building blocks. nih.govdiva-portal.org By carefully selecting the organometallic reagent and reaction conditions, chemists can control the formation of specific diastereomers. nih.govacs.org

Table 2: Diastereoselectivity in the CuCN-Catalyzed Ring Opening of a Vinyloxirane Data derived from a representative electron-rich vinyloxirane system.

| Organometallic Reagent | Solvent | Product Diastereoselectivity (anti:syn) |

| Me₂Zn | THF | >95:5 |

| Et₂Zn | THF | >95:5 |

| MeMgCl | Et₂O/THF | 89:11 |

| n-BuMgCl | Et₂O/THF | 87:13 |

| This table highlights the high anti-diastereoselectivity achieved with CuCN-catalyzed additions of organozinc and Grignard reagents to a vinyloxirane substrate, a key reaction for generating vicinal stereocenters. nih.govacs.org |

Beyond carbon-carbon bond formation, the ring-opening of this compound with heteroatom nucleophiles provides access to a diverse range of functionalized chiral molecules.

The ring-opening of epoxides with alcohol nucleophiles typically requires activation by a Brønsted or Lewis acid. masterorganicchemistry.comjsynthchem.com The acid coordinates to the epoxide oxygen, making the electrophilic carbons more susceptible to nucleophilic attack. masterorganicchemistry.comorganic-chemistry.org In the context of vinyloxiranes, this reaction can be directed to occur in an SN2' fashion, leading to the formation of allylic ethers. This transformation is particularly relevant in the field of carbohydrate chemistry, where vinyloxiranes serve as precursors for the synthesis of C-vinyl glycosides and related structures. researchgate.netnih.gov For example, vinyloxiranes derived from sugars (glycals) have been shown to react with alcohol nucleophiles, including other monosaccharides, to form 2,3-unsaturated O-glycosides. researchgate.net Remarkably, in certain highly reactive systems, these glycosylation reactions can proceed stereospecifically even without a catalyst. researchgate.net More commonly, a Lewis acid catalyst is employed to facilitate the reaction. organic-chemistry.orgrsc.org This methodology provides a modern route to O-glycosides, which are fundamental structures in biology and materials science. nih.govnih.gov

Heteroatom Nucleophile Additions

Sulfur Nucleophiles (e.g., Thiols)

Cycloaddition Chemistry of Vinyloxiranes

Palladium(0)-catalyzed [3+2] cycloaddition reactions of vinyloxiranes with heterocumulenes, such as carbodiimides and isocyanates, provide an efficient route to five-membered heterocyclic compounds. springernature.comresearchgate.netaccefyn.org.co This methodology involves the oxidative addition of the palladium(0) catalyst to the vinyloxirane to generate a π-allylpalladium intermediate. clockss.org This intermediate then undergoes a cycloaddition with the heterocumulene.

The use of chiral phosphine (B1218219) ligands allows for these cycloadditions to be performed asymmetrically, leading to highly enantioselective products. springernature.comresearchgate.netaccefyn.org.co The stereoselectivity of the reaction is significantly influenced by the structure of the chiral ligand, the substrates, and the reaction conditions. researchgate.net

Transition Metal-Catalyzed Asymmetric Cycloadditions

Palladium(0)-Catalyzed [3+2] Cycloadditions with Heterocumulenes

Formation of 4-Vinyl-1,3-Oxazolidin-2-imines from Carbodiimides

The palladium(0)-catalyzed cycloaddition of vinyloxiranes with carbodiimides, using a chiral phosphine ligand like Tol-BINAP, yields 4-vinyl-1,3-oxazolidin-2-imines with high yields (70-99%) and enantioselectivities (up to 95% ee). researchgate.netresearchgate.net The reaction is believed to proceed through the nucleophilic attack of a nitrogen atom from the carbodiimide (B86325) on the π-allylpalladium intermediate. researchgate.net The enantioselectivity is determined in this nucleophilic attack step. The reaction is highly regioselective, affording the 1,3-oxazolidine derivatives. clockss.org

Table 3: Palladium-Catalyzed Asymmetric Cycloaddition of Vinyloxiranes with Carbodiimides

| Vinyloxirane | Carbodiimide | Chiral Ligand | Product | Yield (%) | ee (%) |

| This compound | Diisopropylcarbodiimide | (R)-Tol-BINAP | (R)-4-vinyl-N,N'-diisopropyl-1,3-oxazolidin-2-imine | High | High |

| This compound | Dicyclohexylcarbodiimide | (R)-Tol-BINAP | (R)-N,N'-dicyclohexyl-4-vinyl-1,3-oxazolidin-2-imine | High | High |

Formation of 4-Vinyl-1,3-Oxazolidin-2-ones from Isocyanates

Similarly, the reaction of vinyloxiranes with isocyanates under palladium(0) catalysis can produce 4-vinyl-1,3-oxazolidin-2-ones. researchgate.net However, the enantioselectivity achieved in these reactions is generally lower, not exceeding 50% ee, even when using the same catalyst system that is effective for carbodiimides. researchgate.net The lower enantioselectivity suggests that the mechanism or the transition state energetics differ significantly from the reaction with carbodiimides. The reaction with isocyanates can potentially lead to both O- and N-alkylation products, with the N-alkylated heterocycle being the thermodynamically favored product upon prolonged exposure to the palladium(0) catalyst. thieme-connect.com

Table 4: Palladium-Catalyzed Asymmetric Cycloaddition of Vinyloxiranes with Isocyanates

| Vinyloxirane | Isocyanate | Chiral Ligand | Product | Yield (%) | ee (%) |

| This compound | Phenyl isocyanate | (R)-Tol-BINAP | (R)-3-phenyl-4-vinyl-1,3-oxazolidin-2-one | High | ≤ 50 |

| This compound | Naphthyl isocyanate | (R)-Tol-BINAP | (R)-3-(naphthalen-1-yl)-4-vinyl-1,3-oxazolidin-2-one | High | ≤ 50 |

Role of Chiral Phosphine Ligands (e.g., TolBINAP) in Enantioselectivity

Palladium-Catalyzed Formal [3+2] Cycloadditions with gem-Difluoroalkenes

Lewis Acid and Base-Catalyzed Cycloadditions

In addition to palladium catalysis, Lewis acids and bases can also effectively catalyze cycloaddition reactions involving this compound. These reactions offer alternative pathways for the synthesis of heterocyclic compounds, particularly those containing sulfur.

The reaction of this compound with thioketones represents a direct route to 1,3-oxathiolanes. arkat-usa.orgjst.go.jpacs.orgresearchgate.net This reaction is notable for its high regio- and stereoselectivity, leading to the formation of (S)-4-vinyl-1,3-oxathiolanes. arkat-usa.orgjst.go.jpacs.org The reaction proceeds via a cycloaddition mechanism where the thioketone acts as a dipolarophile. acs.org

The addition of thioketones to this compound is highly regioselective and stereoselective. arkat-usa.orgsethanandramjaipuriacollege.in For example, the reaction of thiocamphor with this compound can be induced by either a Lewis acid or NaH, and the regioselectivity and stereoselectivity of the reaction have been studied. sethanandramjaipuriacollege.in The initial reaction of thiocamphor with 2-vinyloxirane is thought to produce a precursor that undergoes an in-situ nih.govnih.gov sigmatropic rearrangement to afford the final product. sethanandramjaipuriacollege.in The reaction is believed to proceed through a chair-like transition state, which accounts for the observed stereoselectivity. sethanandramjaipuriacollege.in

Reactions with Thioketones and Thiocarbonyls: Formation of 1,3-Oxathiolanes

Cycloaddition with Organic Azides and Carbon Monoxide

The reactivity of 2-vinyloxirane in cycloaddition reactions extends to various partners, though the specific reactions with organic azides and carbon monoxide present distinct profiles.

While the direct cycloaddition of 2-vinyloxirane with organic azides is not extensively detailed in the surveyed literature, the azide (B81097) functional group is a well-known 1,3-dipole used in cycloadditions to form heterocyclic compounds. nottingham.ac.ukbaseclick.euat.ua The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of this reactivity, typically yielding 1,4-disubstituted 1,2,3-triazoles. orgsyn.org Ruthenium-catalyzed versions (RuAAC) can produce 1,5-disubstituted triazoles. orgsyn.org Organocatalytic methods have also been developed for [3+2] cycloadditions between enones and azides. rsc.org

In contrast, the cycloaddition of 2-vinyloxirane with carbon dioxide (CO₂) is documented. Using a samarium-based nanocatalyst (Sm-PMO-ILCl), 2-vinyloxirane undergoes cycloaddition with CO₂ to yield the corresponding cyclic carbonate. scielo.org.mxresearchgate.net However, compared to other epoxides like simple oxirane, 2-vinyloxirane requires longer reaction times to achieve good yields, indicating a difference in reactivity influenced by the vinyl group. scielo.org.mxresearchgate.net

Direct cycloaddition with carbon monoxide (CO) is less characterized. However, CO emerges as a product in the secondary decomposition of isomers formed from 2-vinyloxirane. During gas-phase thermolysis, 2-vinyloxirane rearranges into butenal isomers, which then undergo a slower subsequent thermolysis to yield propene and carbon monoxide. cdnsciencepub.comcdnsciencepub.com

Isomerization and Rearrangement Pathways

Thermally Induced Rearrangements of 2-Vinyloxirane

The thermal behavior of 2-vinyloxirane is characterized by a complex interplay of isomerization and rearrangement reactions, which have been studied to elucidate the underlying mechanistic pathways involving high-energy intermediates. cdnsciencepub.comresearchgate.net

Kinetics of Gas-Phase Thermolysis

The kinetics of the gas-phase thermolysis of 2-vinyloxirane have been investigated over a temperature range of 270–310 °C. cdnsciencepub.comcdnsciencepub.comresearchgate.net These studies reveal that multiple reaction pathways are active simultaneously, including racemization and structural isomerization to various products. cdnsciencepub.com The reactions are generally unimolecular and provide insight into the energetics of different bond-cleavage processes within the strained oxirane ring.

Racemization versus Structural Isomerization (e.g., to Dihydrofuran, Butenals)

A key finding from the thermolysis studies is that the racemization of chiral 2-vinyloxirane occurs approximately six times faster than its structural isomerization. cdnsciencepub.comcdnsciencepub.comresearchgate.net This indicates that the process leading to the loss of stereochemical integrity has a lower activation barrier than the processes leading to constitutional isomers.

The primary structural isomers formed during thermolysis are 2,3-dihydrofuran (B140613), (E)-2-butenal, (Z)-2-butenal, and 3-butenal. cdnsciencepub.com The butenal products can further decompose at a slower rate to propene and carbon monoxide. cdnsciencepub.comcdnsciencepub.com

The relative rates of these competing pathways were measured at 307.4 °C for 3-deuterio-2-vinyloxirane, providing a quantitative comparison of the different rearrangement processes. cdnsciencepub.com

Table 1: Relative Rates of Thermolysis Processes for 3-Deuterio-2-Vinyloxirane at 307.4 °C

| Reaction Pathway | Relative Rate |

| cis-trans-Isomerization | 1.0 |

| Dihydrofuran Formation | 0.88 |

| Butenal Formation | 5.94 |

| Racemization | 40.2 |

Data sourced from Crawford et al. (1976). cdnsciencepub.com

Proposed Diradical and Carbonyl-Ylide Intermediates

To account for the observed product distribution and kinetic data, a mechanistic model involving two distinct types of intermediates has been proposed. cdnsciencepub.com

Carbonyl-Ylide Intermediate: The formation of 2,3-dihydrofuran and the rapid racemization are rationalized by the reversible cleavage of the carbon-carbon bond of the oxirane ring to form a carbonyl-ylide intermediate. cdnsciencepub.comnih.gov This type of intermediate is known to be involved in the thermal and photochemical rearrangements of other oxiranes. cdnsciencepub.com The low barrier to C-C bond rotation in the ylide allows for racemization before the ring closes back to the oxirane or rearranges to dihydrofuran. cdnsciencepub.comcdnsciencepub.com

3,4-Epoxyolefin Rearrangement to Dihydrofurans

The rearrangement of 2-vinyloxirane, a 3,4-epoxyolefin, to form dihydrofuran derivatives is a significant transformation. researchgate.netrsc.org This process can be initiated thermally or with chemical reagents. cdnsciencepub.comscribd.com For instance, the thermolysis of 2-vinyloxirane yields 2,3-dihydrofuran. cdnsciencepub.comrsc.org In a stereospecific example, chiral (S)-2-vinyloxirane rearranges to a chiral (R)-2-alkyl-2,5-dihydrofuran, demonstrating the stereochemical course of this 3,4-epoxyolefin rearrangement. researchgate.net The reaction can also be facilitated under milder conditions; vinyl oxiranes undergo a facile rearrangement to functionalized dihydrofurans at -78 °C in the presence of reagents like trimethylsilyl (B98337) iodide (TMS-I) and hexamethyldisilazane (B44280) (HMDS). scribd.com

Reductive Transformations

This compound serves as a versatile substrate in a variety of reductive transformations, enabling access to valuable chiral building blocks. The reactivity of the epoxide and the vinyl group can be selectively targeted depending on the chosen reagent and reaction conditions.

The reductive ring-opening of vinyloxiranes using samarium(II) iodide (SmI₂) is a highly efficient method for the synthesis of chiral, non-racemic (E)-allylic alcohols. researchgate.netacs.org This transformation is characterized by its mild conditions and rapid reaction rates, often proceeding smoothly at temperatures as low as -90°C in tetrahydrofuran (THF). researchgate.net A key advantage of this method is its high chemoselectivity, leaving other functional groups such as esters, ketones, and nitriles intact. researchgate.net

The mechanism involves an initial single-electron transfer from two equivalents of samarium(II) iodide to the vinyloxirane. This leads to the formation of a ketyl-radical intermediate, which is further reduced by a second SmI₂ molecule to an anionic species. tdl.org In the presence of a proton source, this intermediate undergoes exclusive kinetic protonation to yield the thermodynamically stable (E)-allylic alcohol as the major product. researchgate.net The reaction demonstrates the utility of SmI₂ as a potent one-electron transfer agent in organic synthesis. tdl.org

Samarium Diiodide Mediated Reduction of Vinyloxiranes

| Substrate | Reagents & Conditions | Major Product | Stereochemistry |

|---|---|---|---|

| This compound | SmI₂, THF, Proton Source, -90°C | (E)-But-3-en-1-ol | (E)-isomer |

| Functionalized Vinyloxiranes | SmI₂, THF, Proton Source, -90°C | Corresponding (E)-Allylic Alcohols | (E)-isomer |

Catalytic hydrogenation offers a direct method for the saturation of the vinyl group in this compound, converting the alkene moiety into an alkane without affecting the epoxide ring. This reaction, known as catalytic reduction, involves the addition of two hydrogen atoms across the carbon-carbon double bond. libretexts.org

The process typically requires a heterogeneous metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel (Ra-Ni). libretexts.org The reaction mechanism involves the adsorption of both molecular hydrogen (H₂) and the alkene onto the surface of the metal catalyst. wikipedia.org On the catalyst surface, the H-H bond is cleaved, and the hydrogen atoms are transferred sequentially to the carbons of the double bond, resulting in a saturated alkane. libretexts.orgwikipedia.org For this compound, this transformation selectively yields (R)-2-ethyloxirane, preserving the stereochemistry of the chiral center.

Catalytic Hydrogenation of this compound

| Substrate | Reagents & Catalysts | Product |

|---|---|---|

| This compound | H₂, Pd/C or PtO₂ | (R)-2-Ethyloxirane |

Samarium Diiodide Mediated Reductions to Allylic Alcohols

Reactions as Masked Dienolates (e.g., in Imino-Aldol Reactions)

This compound and its derivatives can function as "masked dienolates," particularly in the presence of a Lewis acid catalyst. acs.orgnih.gov This reactivity relies on the Lewis acid-mediated isomerization of the vinyloxirane, such as through a Meinwald rearrangement, to generate a reactive dienolate or an α,β-unsaturated aldehyde in situ. acs.orgresearchgate.net This transient species can then be trapped by a suitable electrophile, such as an imine, in a subsequent reaction cascade.

This strategy has been successfully applied in vinylogous imino-aldol reactions, where the in situ-generated dienolate attacks an imine, leading to the formation of complex nitrogen-containing heterocyclic structures. nih.govrsc.org

A notable application of this compound as a masked dienolate is the synthesis of highly substituted 1,2-dihydropyridines, catalyzed by scandium(III) triflate (Sc(OTf)₃). rsc.org Sc(OTf)₃ is a water-resistant and reusable Lewis acid that effectively promotes the key transformations in this one-pot reaction. researchgate.net

Sc(OTf)₃-Catalyzed Synthesis of 1,2-Dihydropyridines

| Vinyloxirane Reactant | Imine Reactant | Catalyst (mol%) | Product | Yield | Reference |

|---|---|---|---|---|---|

| Vinylepoxide (1.5 equiv.) | Benzhydryl-protected aldimine (1.0 equiv.) | Sc(OTf)₃ (15 mol%) | Functionalized 1,2-dihydropyridine | up to 63% | rsc.org |

Stereochemical Control and Selectivity in Vinyloxirane Transformations

Factors Governing Regioselectivity (e.g., Electronic Effects, Steric Hindrance)

The regioselectivity of ring-opening reactions of (R)-2-vinyloxirane is governed by a combination of electronic and steric factors. numberanalytics.comnumberanalytics.comnumberanalytics.com The epoxide ring and the adjacent vinyl group present multiple reactive sites for nucleophilic attack.

Electronic Effects: The distribution of electrons within the molecule influences the preferred site of nucleophilic attack. numberanalytics.comnumberanalytics.com The presence of the electron-withdrawing vinyl group can polarize the C-O bonds of the epoxide, making the carbon atom closer to the vinyl group (the allylic position) more electrophilic. However, the oxygen atom's lone pairs can also participate in conjugation with the vinyl group, which can influence the electron density at the vinylic carbons. In reactions involving organometallic reagents, the nature of the metal can also play a role in directing the nucleophile. For instance, in rhodium-catalyzed cycloadditions, electron-withdrawing groups on the alkyne partner favor a position proximal to the newly forming C-C bond to maximize metal-substrate back-bonding. acs.org

Steric Hindrance: The spatial arrangement of atoms and substituents around the reactive sites significantly impacts regioselectivity. numberanalytics.comnumberanalytics.comrsc.org Nucleophiles will preferentially attack the less sterically hindered carbon atom of the epoxide. In this compound, the vinyl group presents a degree of steric bulk, which can influence the trajectory of the incoming nucleophile. Bulky nucleophiles will favor attack at the carbon atom distal to the vinyl group to minimize steric repulsion. numberanalytics.com For example, in rhodium-catalyzed (5+2) cycloadditions, the regioselectivity is often controlled by minimizing steric repulsions between the ligand and the substrate. acs.org Conversely, smaller nucleophiles may exhibit less regioselectivity.

The interplay between these electronic and steric effects determines the final regiochemical outcome. For example, in the reaction of this compound with diborylmethide lithium salts, a regioselective SN2 attack at the allylic position of the cyclic vinyl epoxide is observed. lookchem.com In contrast, reactions with certain tungsten complexes lead to regioselective ring-opening to form dihydrido(vinyloxysilyl)tungsten complexes. doi.org

Table 1: Factors Influencing Regioselectivity in this compound Reactions

| Factor | Description | Example |

| Electronic Effects | The distribution of electron density influences the electrophilicity of the epoxide carbons. The vinyl group can withdraw electron density, while the oxygen can donate through conjugation. numberanalytics.comnumberanalytics.com | In Rh-catalyzed cycloadditions, electron-withdrawing groups on the alkyne direct the regiochemistry. acs.org |

| Steric Hindrance | The size of the nucleophile and substituents on the vinyloxirane direct the attack to the less hindered position. numberanalytics.comnumberanalytics.com | Bulky nucleophiles favor attack at the carbon distal to the vinyl group. numberanalytics.com |

| Catalyst/Reagent | The nature of the catalyst or reagent can dictate the regiochemical outcome through coordination and activation. numberanalytics.com | Rhodium catalysts can reverse regioselectivity based on the ligand employed. acs.org |

| Substrate Control | Substituents on the vinyl group or other parts of the molecule can direct the regioselectivity. | An ester or silyl-protected allylic alcohol can direct epoxidation to the distal double bond in conjugated dienes. acs.org |

Diastereoselective Induction in Multistep Sequences

This compound is a valuable chiral building block for diastereoselective synthesis, where its inherent stereochemistry influences the creation of new stereocenters in subsequent reaction steps. rsc.org This is particularly evident in tandem or cascade reactions where multiple bonds and stereocenters are formed in a single operation.

A key strategy involves the initial stereospecific reaction of the vinyloxirane, followed by a diastereoselective transformation of the resulting intermediate. For instance, the ring-opening of this compound with a nucleophile can generate a chiral allylic alcohol. The stereochemistry of this alcohol can then direct the facial selectivity of subsequent reactions, such as epoxidations or cyclizations, leading to a high degree of diastereoselectivity in the final product.

In a notable example, the reaction of this compound with thioketones leads to the regio- and stereoselective formation of (S)-4-vinyl-1,3-oxathiolanes. researchgate.net Similarly, tandem borylation/intramolecular aldol (B89426) cyclization reactions can lead to densely functionalized bicyclic products with four contiguous stereocenters in a highly diastereoselective manner, with the enolate geometry playing a crucial role. beilstein-journals.org The synthesis of functionalized vinyl epoxides with a Morita–Baylis–Hillman backbone has been achieved with good to excellent diastereoselectivities. rsc.org The reaction of this compound with diborylmethide lithium salts followed by intramolecular cyclization and in situ oxidation provides access to challenging bishomoallylic alicyclic 1,3-diols with high diastereoselectivity. lookchem.com

Table 2: Examples of Diastereoselective Reactions with this compound

| Reaction Type | Reactant | Product | Diastereomeric Ratio (d.r.) | Reference |

| Cycloaddition | Thioketones | (S)-4-Vinyl-1,3-oxathiolanes | High | researchgate.net |

| Tandem Borylation/Aldol | Cyclic diones | Bicyclic products | High | beilstein-journals.org |

| Epoxidation | Aldehydes | Functionalized vinyl epoxides | Good to excellent | rsc.org |

| Ring Opening/Cyclization | Diborylmethide lithium salts | Bishomoallylic 1,3-diols | High | lookchem.com |

Enantioselective Control through Chiral Catalysts and Auxiliaries

While this compound itself is a chiral molecule, the use of external chiral catalysts and auxiliaries can further enhance enantioselectivity, particularly in reactions where new stereocenters are formed or in dynamic kinetic asymmetric transformations (DYKAT) of racemic vinyloxiranes. numberanalytics.comwikipedia.org

Chiral Catalysts: Chiral metal complexes are widely used to control the enantioselectivity of reactions involving vinyloxiranes. mdpi.comscu.edu.cn For example, palladium(0) complexes with chiral phosphine (B1218219) ligands, such as TolBINAP, have been successfully employed in the asymmetric cycloaddition of vinyloxiranes with carbodiimides and isocyanates, affording highly enantiomerically enriched oxazolidine (B1195125) derivatives. acs.orgacs.org The stereoselectivity in these reactions is often dependent on the steric and electronic properties of the chiral ligand, which creates a chiral pocket around the metal center, thereby differentiating the two enantiotopic faces of the nucleophile or the electrophile. acs.orgacs.org Chiral scandium catalysts have also shown great potential in promoting various enantioselective transformations of vinyloxiranes, including domino reactions. mdpi.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net In the context of vinyloxirane chemistry, a chiral auxiliary could be attached to the nucleophile or another reacting partner. For instance, pseudoephedrine can be used as a chiral auxiliary to control the alkylation of enolates. wikipedia.org While less common for direct reactions on the vinyloxirane itself, the principle remains a powerful tool in asymmetric synthesis. The auxiliary creates a diastereomeric intermediate that exhibits facial bias in subsequent reactions, and it can be removed after the desired stereocenter is set.

Table 3: Enantioselective Control in Vinyloxirane Reactions

| Method | Catalyst/Auxiliary | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Catalyst | Pd(0)/TolBINAP | Cycloaddition with carbodiimides | 4-Vinyl-1,3-oxazolidin-2-imines | up to 95% | acs.org |

| Chiral Catalyst | Pd(0)/TolBINAP | Cycloaddition with unsymmetrical carbodiimides | N-aryl-3-alkyl-1,3-oxazolidin-2-imine | up to >99% | acs.org |

| Chiral Catalyst | Chiral Scandium Complexes | Domino Reactions | Various complex molecules | 81 to ≥99% | mdpi.com |

| Chiral Auxiliary | Pseudoephedrine | Alkylation | Alkylated carbonyl compounds | High d.r. | wikipedia.org |

Influence of Reaction Conditions (e.g., Solvents, Temperature, Additives)

The outcome of chemical reactions, including those involving this compound, is highly sensitive to the reaction conditions. numberanalytics.comfiveable.me Factors such as the choice of solvent, reaction temperature, and the presence of additives can significantly influence the rate, yield, and, most importantly, the selectivity (regio-, diastereo-, and enantio-) of the transformation. numberanalytics.comnumberanalytics.comsoton.ac.uk

Solvents: The polarity and coordinating ability of the solvent can affect the stability of reactants, intermediates, and transition states, thereby altering the reaction pathway. numberanalytics.comsoton.ac.ukrsc.orgrsc.org For instance, polar solvents can stabilize charged intermediates, which might favor certain reaction mechanisms over others. numberanalytics.com In cycloaddition reactions, polar solvents can sometimes accelerate the reaction rate, while non-polar solvents may improve selectivity. numberanalytics.com The choice of solvent can also impact the conformation of catalysts and substrates, which in turn affects stereoselectivity. rsc.orgrsc.org

Temperature: Temperature is a critical parameter that influences reaction rates and selectivity. numberanalytics.comfiveable.me Generally, increasing the temperature increases the reaction rate, but it can sometimes lead to decreased selectivity as it provides enough energy to overcome higher activation barriers for less favored pathways. numberanalytics.com Conversely, lowering the temperature often enhances selectivity by favoring the pathway with the lowest activation energy. numberanalytics.com In some cases, a non-linear relationship between temperature and selectivity is observed, indicating a change in the rate-determining step or the involvement of different intermediates at different temperatures. rsc.org

Additives: The addition of certain substances, even in catalytic amounts, can have a profound effect on the reaction. numberanalytics.com Lewis acids, for example, can act as catalysts by coordinating to the epoxide oxygen, thereby activating it for nucleophilic attack. numberanalytics.com In palladium-catalyzed reactions of vinyloxiranes, halide additives have been shown to increase the rate of interconversion of π-allyl palladium intermediates, leading to higher enantioselectivities in dynamic kinetic asymmetric transformations. acs.org The presence of a base or an acid can also dramatically alter the course of a reaction by influencing the state of the nucleophile or the stability of intermediates. acs.org

Table 4: Effect of Reaction Conditions on Vinyloxirane Transformations

| Condition | Effect on Selectivity | General Trend | Reference |

| Solvent | Can influence both regio- and stereoselectivity by stabilizing intermediates and transition states differently. | Polar solvents may accelerate rates; non-polar solvents may enhance selectivity. numberanalytics.com | numberanalytics.comnumberanalytics.comrsc.orgrsc.org |

| Temperature | Lower temperatures generally lead to higher selectivity. | Decreased temperature favors the kinetically controlled product. numberanalytics.com | numberanalytics.comnumberanalytics.comnumberanalytics.comrsc.org |

| Additives (e.g., Lewis acids, bases, salts) | Can act as catalysts, co-catalysts, or modifiers to enhance rate and selectivity. | Halide additives can improve ee in Pd-catalyzed DYKAT. acs.org | numberanalytics.comacs.org |

Computational and Theoretical Investigations of R 2 Vinyloxirane Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of organic reactions, providing a favorable balance between accuracy and computational cost. nih.govchemrxiv.org For (R)-2-vinyloxirane, DFT calculations are instrumental in mapping out potential energy surfaces, identifying intermediates, and characterizing the transition states that govern reaction pathways. nih.govmdpi.com These studies allow for the investigation of various mechanistic possibilities, such as concerted versus stepwise pathways or the competition between different modes of ring-opening. mdpi.compku.edu.cn

A primary application of DFT in studying the reactivity of this compound is the location and characterization of transition states (TS). psu.edu A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-forming and bond-breaking processes. chemrxiv.org The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical parameter that dictates the reaction rate. catalysis.blogfaccts.dedergipark.org.tr

Computational chemists use DFT to model the geometries of these fleeting structures and calculate their energies. faccts.de For instance, in catalyzed reactions, DFT can elucidate the role of the catalyst in lowering the activation barrier. mdpi.com Calculations can compare different mechanistic proposals, such as a concerted [3+2] cycloaddition versus a stepwise radical-mediated pathway, by determining which has a lower energy barrier. mdpi.com In one study, the energy barriers for two competing pathways were found to be significantly different, indicating one was about 2.5 times lower in energy, thus identifying the more favorable mechanism. mdpi.com The reliability of these calculated barriers can be enhanced by using higher-level methods, like DLPNO-CCSD(T), to refine the electronic energies obtained from DFT geometries. faccts.de

| Parameter | Pathway A (e.g., SN2) | Pathway B (e.g., SN2') | Insight Gained |

| Transition State Geometry | Nucleophilic attack at the stereocenter, displacing the oxygen. | Nucleophilic attack at the vinyl group, leading to ring opening and allylic rearrangement. | Visualizes the precise atomic arrangement at the point of highest energy. |

| Calculated Activation Energy (ΔG‡) | Higher ΔG‡ | Lower ΔG‡ | Predicts that the SN2' pathway is kinetically favored over the SN2 pathway. nih.gov |

| Key Stabilizing Interactions | Solvation of the leaving group. | Delocalization of charge in the π-system of the allyl intermediate. | Explains the electronic factors that lower the energy of a specific transition state. |

This table presents a hypothetical comparison of DFT data for two competing ring-opening pathways of this compound, illustrating the types of insights derived from such calculations.

This compound presents multiple reactive sites, leading to potential challenges in controlling regioselectivity (e.g., SN2 vs. SN2' attack) and stereoselectivity (e.g., syn vs. anti addition). DFT calculations are exceptionally powerful in explaining and predicting these outcomes. nih.govresearchgate.netrsc.orgnih.gov By comparing the activation energies of the transition states leading to different isomers, researchers can determine the most likely product. researchgate.net

Studies on the reactions of vinyloxiranes with organometallic reagents have shown that both the electronic nature of the substrate (electron-rich vs. electron-deficient) and the specific reagents used can be computationally modeled to rationalize the observed high levels of SN2':SN2 regioselectivity and anti:syn diastereoselectivity. nih.gov For example, DFT calculations have been used to investigate the C-H allylation of indoles, where the model correctly predicted the preference for C2-allylation over C7-allylation by showing that the former pathway was kinetically more favored. researchgate.net The origin of selectivity is often traced to subtle differences in steric hindrance or noncovalent interactions within the competing transition state structures. rsc.org

| Reaction Condition | Predicted Major Product | Computational Rationale (via DFT) | Reference |

| Dialkylzinc reagents with CuCN | anti-SN2' | The transition state for the anti-SN2' pathway is calculated to be lower in energy than the competing pathways. | nih.gov |

| Lithium alkylcyanocuprates (primary/secondary R group) | syn-SN2' | The model shows a preference for a syn attack due to favorable orbital alignment and minimal steric clash in the transition state. | nih.gov |

| Lithium alkylcyanocuprates (tertiary R group) | SN2 | Increased steric bulk of the nucleophile disfavors the SN2' transition state, making the direct SN2 pathway energetically preferred. | nih.gov |

This table summarizes how DFT calculations can rationalize the observed regio- and stereochemical outcomes in the reactions of substituted vinyloxiranes under different experimental conditions.

Transition State Analysis and Energy Barriers

Molecular Dynamics Simulations of Intermediates

While DFT is excellent for studying stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. uzh.chnih.gov MD simulations are particularly useful for understanding the behavior of reaction intermediates, the role of solvent, and the conformational flexibility of molecules, which can influence reactivity. nih.govbiorxiv.orgrsc.org By simulating the motion of every atom in the system, MD can reveal how intermediates are stabilized by their environment. nih.gov

For reactions involving this compound, MD simulations can be employed to study the lifetime and conformational ensemble of key intermediates, such as the zwitterionic species formed during a palladium-catalyzed ring-opening. acs.org Simulations can model the explicit interactions between an intermediate and surrounding solvent molecules or ligands, revealing specific hydrogen bonds or other noncovalent interactions that contribute to stabilization. biorxiv.org This approach is powerful for capturing the dynamic nature of a reaction system, which is not fully described by static DFT calculations of transition states alone. uzh.ch

| Simulation Target | Key Insights from MD | Relevance to this compound Reactivity |

| Reaction Intermediate in Solution | Characterization of solvent shell structure and dynamics; identification of key stabilizing interactions (e.g., hydrogen bonds). | Explains how the solvent environment can influence the stability and lifetime of charged or polar intermediates formed during ring-opening. |

| Catalyst-Substrate Complex | Analysis of conformational flexibility of the catalyst-substrate adduct; identification of dominant low-energy conformations. | Reveals how the flexibility of a catalyst's ligands can control access to the reactive site, thereby influencing stereoselectivity. |

| Transition State Ensemble | Sampling of multiple structures near the transition state to understand its dynamic properties. | Provides a more complete picture of the transition state as an ensemble of structures rather than a single point, offering deeper insight into selectivity. uzh.ch |

This table illustrates the application of Molecular Dynamics (MD) simulations to investigate different aspects of a chemical reaction involving this compound and the type of information that can be obtained.

Quantitative Structure-Activity Relationship (QSAR) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property, such as biological activity or, in this context, chemical reactivity. uclouvain.bebiorxiv.org The goal of a reactivity QSAR is to develop a model that can predict the reaction rate or selectivity for new, unsynthesized compounds based solely on their structure. researchgate.net

The development of a QSAR model involves several steps:

Data Set Assembly : A collection of compounds with experimentally measured reactivity data (e.g., reaction rate constants) is compiled. This set is typically divided into a training set for building the model and a test set for validating its predictive power. mdpi.com

Descriptor Calculation : Numerical values, known as molecular descriptors, are calculated for each compound. These can range from simple physicochemical properties to more complex quantum chemical parameters derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges). researchgate.netmdpi.com

Model Generation : Statistical methods, most commonly Multiple Linear Regression (MLR), are used to find the best mathematical correlation between the descriptors and the observed reactivity. researchgate.net

Validation : The model's robustness and predictive ability are rigorously tested using statistical metrics such as the coefficient of determination (R²), the cross-validated R² (Q² or R²(CV)), and the predictive R² for the external test set (R²_Pred). mdpi.com

For this compound and its derivatives, QSAR models could be developed to predict how different substituents on the ring or vinyl group would affect its reactivity towards a specific nucleophile. This approach saves significant time and resources by prioritizing the synthesis of compounds predicted to have the most desirable reactivity profiles. uclouvain.be

| Component | Description | Example |

| Predicted Property | A quantitative measure of reactivity. | log(k), where k is the reaction rate constant. |

| Molecular Descriptors | Calculated structural or electronic properties of the molecules. | ELUMO (Energy of the Lowest Unoccupied Molecular Orbital), Steric parameters (e.g., Es), Atomic charges. |

| QSAR Equation | A mathematical model relating descriptors to the property. | log(k) = β0 + β1(ELUMO) + β2(Es) |

| Statistical Validation | Metrics to assess the model's quality and predictive power. | R² = 0.85, Q² = 0.75, R²_Pred = 0.78 |

This table outlines the components of a hypothetical QSAR model for predicting the reactivity of substituted vinyloxiranes, based on established QSAR development principles. researchgate.netmdpi.com

Applications As Chiral Building Blocks in Complex Molecule Synthesis

Construction of Chiral Heterocyclic Scaffolds

The bifunctional nature of (R)-2-vinyloxirane, possessing both an epoxide and a vinyl group, enables its use in cycloaddition reactions to form various chiral heterocyclic systems.

Chiral oxazolidinones are significant auxiliaries and intermediates in asymmetric synthesis. Palladium-catalyzed cycloaddition reactions of 2-vinyloxiranes with heterocumulenes, such as isocyanates, provide an effective route to these valuable compounds. For instance, the reaction of vinyloxiranes with unsymmetrical carbodiimides, catalyzed by palladium(0) complexes with chiral phosphine (B1218219) ligands like TolBINAP, yields 4-vinyl-1,3-oxazolidin-2-imine derivatives with high enantioselectivity (up to >99% ee). acs.org The presence of a bulky alkyl group on one of the carbodiimide's nitrogen atoms can direct the reaction to favor the formation of N-aryl-3-alkyl-1,3-oxazolidin-2-imine. acs.org

The synthesis of oxazolidin-2-ones can also be achieved from the corresponding amino alcohols, which can be derived from the ring-opening of epoxides. These are then cyclized using reagents like ethyl carbonate or phosgene (B1210022) derivatives. mdpi.com Furthermore, palladium-catalyzed asymmetric [3+2] annulations of vinylethylene carbonates with sulfinylanilines have been developed to access chiral thio-oxazolidinones, which are valuable organosulfur compounds. researchgate.net

Table 1: Palladium-Catalyzed Cycloaddition for Oxazolidin-2-imine Synthesis acs.org

| Catalyst System | Ligand | Solvent | Temperature | Enantiomeric Excess (ee) |

|---|

The reaction between thioketones and this compound provides a regio- and stereoselective pathway to optically active (S)-4-vinyl-1,3-oxathiolanes. uzh.chresearchgate.net This transformation proceeds with high selectivity, demonstrating the utility of the chiral epoxide in controlling the stereochemical outcome of the cyclization. The reaction of thiofenchone with (R)-2-phenyloxirane similarly yields spirocyclic 1,3-oxathiolanes. researchgate.net

Functionalized tetrahydrofurans are prevalent structural motifs in many natural products. This compound is a key starting material for their stereoselective synthesis. One approach involves the palladium-catalyzed asymmetric allylic cycloaddition of vinyl epoxides with β-keto enol ethers. acs.org This method allows for the construction of chiral tetrahydrofuran (B95107) (THF) acetals bearing three stereocenters with high enantio- and diastereoselectivity. acs.org

Another strategy is the free-radical-mediated addition of functionalized alkenes across the carbon-carbon double bond of aryl-substituted vinyl oxiranes, initiated by a phenylthio radical. colab.ws This process leads to the formation of highly substituted tetrahydrofuran rings. Additionally, an Oxa-Michael/Michael dimerization of γ-hydroxyenones, which can be derived from vinyloxiranes, offers a pathway to highly functionalized tetrahydrofurans. nih.gov Copper-catalyzed ring expansion of vinyl oxiranes also provides access to dihydrofuran derivatives, which can be further functionalized. nsf.gov

Table 2: Pd-Catalyzed Asymmetric Cycloaddition for Tetrahydrofuran Acetal Synthesis acs.org

| Catalyst System | Ligand | Reactants | Product | Stereoselectivity |

|---|

Substituted 1,2-dihydropyridines are important intermediates in the synthesis of alkaloids and other bioactive compounds. rsc.orgauburn.edu A notable application of this compound is its use as a masked dienolate in vinylogous imino-aldol reactions. acs.orgnih.gov In the presence of a Lewis acid catalyst such as Scandium(III) triflate (Sc(OTf)₃), vinyloxiranes react with aldimines to produce highly substituted 1,2-dihydropyridines in moderate to good yields. rsc.orgacs.orgnih.gov The reaction mechanism is believed to involve the formation of an (E)-amino-α,β-unsaturated aldehyde, which then isomerizes to the (Z)-isomer, followed by cyclization and dehydration to yield the dihydropyridine (B1217469) product. acs.orgnih.gov

Table 3: Synthesis of 1,2-Dihydropyridines from Vinyloxiranes rsc.orgacs.org

| Vinyloxirane Substituent (R²) | Aldimine | Catalyst | Yield |

|---|---|---|---|

| CO₂Et | Benzhydril protected aldimine | Sc(OTf)₃ | up to 63% |

Formation of Functionalized Tetrahydrofurans

Synthesis of Chiral Acyclic Compounds

Beyond the synthesis of cyclic systems, this compound is also a valuable precursor for constructing chiral acyclic molecules, particularly those containing allylic alcohol moieties.

Allylic alcohols are fundamental building blocks in organic synthesis. This compound can be converted to chiral allylic alcohols through various metal-catalyzed reactions. For instance, the rhodium(III)-catalyzed C-H activation and subsequent C-C coupling of arenes with 2-vinyloxiranes leads to the formation of allylic alcohols. acs.org This reaction proceeds with a low catalyst loading and provides a direct method to introduce an allylic alcohol functionality onto an aromatic ring. acs.org

Another method involves the palladium-catalyzed trapping of zinc enolates with vinyloxiranes, which produces allylic alcohols with excellent enantioselectivities (up to 98% ee), although with low trans/cis selectivity. beilstein-journals.org The reaction of thioketones with this compound in the presence of SnCl₄ can also yield an allylic alcohol. researchgate.net Furthermore, additions of organocopper reagents to allylic epoxides are a well-established method for generating allylic alcohols. acs.org

Table 4: Synthesis of Allylic Alcohols from Vinyloxiranes beilstein-journals.org

| Method | Catalyst | Reactants | Enantioselectivity (ee) | Diastereoselectivity (trans/cis) |

|---|

Enantioselective Generation of 1,3-Dienes

The synthesis of 1,3-dienes, common structural motifs in biologically active compounds and versatile intermediates in chemical synthesis, can be achieved through various methods. nih.govorganic-chemistry.org this compound is a valuable precursor for the enantioselective synthesis of these dienes. Palladium(0)-catalyzed reactions, in particular, have proven effective for the difunctionalization of 1,3-dienes. acs.orgd-nb.info

One prominent strategy involves the palladium-catalyzed reaction of vinyloxiranes. These reactions can proceed through different pathways, including the formation of π-allylpalladium intermediates, which can then be intercepted by nucleophiles to yield functionalized diene products. acs.org The inherent chirality of this compound allows for the transfer of stereochemical information, leading to the formation of enantioenriched 1,3-dienes.

Research has demonstrated that the choice of catalyst and reaction conditions is crucial for controlling the regio- and stereoselectivity of these transformations. For instance, palladium catalysts paired with specific chiral ligands can facilitate highly enantioselective reactions. d-nb.infonih.gov The development of such catalytic systems has expanded the utility of this compound, enabling the synthesis of a wide array of structurally diverse and optically active 1,3-dienes. rsc.orgrsc.org These dienes are valuable intermediates for subsequent complexity-building reactions, such as Diels-Alder cycloadditions. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for 1,3-Diene Synthesis

| Catalyst System | Substrate Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Pd(0) with chiral phosphine ligands | 1,3-Dienes and various partners | Functionalized allylic compounds | Enantioselective difunctionalization | d-nb.info |

| Pd(II) with mono-N-protected amino acid ligands | Aliphatic acids | E,E-1,3-dienes | Sequential dehydrogenation | nih.gov |

| Pd(0)/Mo(CO)₆ | 1,3-Dienes and nitroarenes | (E,E)-Dienamides | Stereo-convergent aminocarbonylation | rsc.org |

| Pd(OAc)₂ with (R)-DTBM-Segphos | 1,3-Dienes and sulfinic acids | Chiral allylic sulfones | Regio- and enantioselective hydrosulfonylation | nih.gov |

Strategies in Natural Product Total Synthesis

The total synthesis of complex natural products often requires the precise installation of multiple stereocenters. scholaris.ca Chiral building blocks like this compound are instrumental in these synthetic endeavors, providing a reliable source of stereochemistry that can be carried through a synthetic sequence.

Installation of Stereochemistry in Anti-1,3 Diol Motifs

The anti-1,3-diol is a common structural motif found in a wide range of polyketide-derived natural products. researchgate.netthieme-connect.de The stereoselective synthesis of this moiety is a significant challenge in organic synthesis. This compound serves as an effective precursor for the construction of anti-1,3-diol units.

A common strategy involves the nucleophilic opening of the epoxide ring. By carefully selecting the nucleophile and reaction conditions, chemists can control the regioselectivity of the ring-opening, leading to the desired 1,3-diol stereochemistry. For instance, the reaction of this compound with organocuprates often proceeds with high anti-selectivity. The resulting homoallylic alcohol can then be further elaborated to install additional functionality.

Furthermore, multi-step sequences starting from this compound can provide access to complex polyol structures. acs.orgresearchgate.net These strategies often involve a series of stereocontrolled reactions, such as epoxidation and subsequent reductive opening, to build up the desired stereochemical array. acs.orgrsc.org The ability to reliably generate the anti-1,3-diol motif from a readily available chiral precursor is a significant advantage in the synthesis of many biologically active natural products. orgsyn.org

Table 2: Synthetic Strategies for Anti-1,3-Diol Motifs

| Starting Material | Key Transformation | Resulting Motif | Application | Reference |

|---|---|---|---|---|

| Aldehydes | Asymmetric aldol (B89426) reaction, epoxidation, reductive opening | anti-β,δ-hydroxy carbonyl compounds | Three-pot synthesis of chiral anti-1,3-diols | acs.org |

| C2-symmetric bis-epoxides | Sequential nucleophilic addition | Differentially substituted anti-1,3-diols | Synthesis of polyketide natural products | orgsyn.org |

| TMS-substituted epoxy alcohols | Ring opening with dimsyl sodium | 1-Alkene-3,4-diols | Synthesis of isoleukotoxin diol stereoisomers | rsc.org |

| (-)-α-pinene | Epoxidation, rearrangement, aminohydroxylation | Pinane-based 2-amino-1,3-diols | Synthesis of sphingolipid analogues | beilstein-journals.org |

Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad regions of chemical space and identify novel bioactive compounds. nih.govunits.itscispace.com this compound is a valuable scaffold in DOS due to its ability to participate in a variety of transformations, leading to diverse molecular skeletons and stereochemical outcomes. diva-portal.org

The dual reactivity of the epoxide and vinyl groups allows for branching synthetic pathways from a common starting material. For example, the epoxide can be opened with a variety of nucleophiles, while the vinyl group can participate in reactions such as metathesis, cycloadditions, or hydroboration-oxidation. diva-portal.org This divergent approach enables the rapid generation of a library of related but structurally distinct compounds. cam.ac.ukfrontiersin.org

By combining this compound with other building blocks in a combinatorial fashion, it is possible to generate large libraries of compounds with high stereochemical and skeletal diversity. researchgate.netacs.org These libraries are valuable resources for high-throughput screening campaigns in drug discovery and chemical biology. nih.gov The use of this compound in DOS highlights its importance not only in the targeted synthesis of specific molecules but also in the broader exploration of chemical diversity for the discovery of new functions.

Applications in Polymer Science

Copolymerization with Carbon Dioxide

The copolymerization of epoxides with carbon dioxide (CO2) is a well-established method for producing polycarbonates, which are valued for their biodegradability and biocompatibility. The incorporation of (R)-2-vinyloxirane into this process introduces pendant vinyl groups along the polycarbonate backbone, creating a platform for further chemical modification.

The alternating copolymerization of this compound and CO2 yields poly(2-vinyloxirane carbonate) (PVIC). acs.orgscispace.comresearchgate.net This process can be catalyzed to achieve a high percentage of carbonate linkages, often exceeding 99%. acs.orgscispace.comresearchgate.net The resulting polymer, PVIC, is a key intermediate, as its pendant vinyl groups are readily available for post-polymerization functionalization. nsf.gov The synthesis of PVIC from CO2 and 2-vinyloxirane is significant because it provides a pathway to functional polycarbonates that can be modified for various applications, including the development of amphiphilic and water-soluble materials. nsf.gov

The successful copolymerization of 2-vinyloxirane and CO2 relies heavily on the choice of catalyst. While traditional binary catalysts have shown limited activity and selectivity, bifunctional catalysts have proven to be highly effective. nsf.gov One notable example is a bifunctional Co(III) salen catalyst, which demonstrates high activity and selectivity in producing poly(2-vinyloxirane carbonate). nsf.govnsf.gov Specifically, the catalyst [(1R,2R)-SalenCo(III)(DNP)2], bearing a quaternary ammonium (B1175870) salt, has been used to produce PVIC with over 99% carbonate linkages. acs.orgscispace.comresearchgate.net A newer Co(III) salen betaine (B1666868) functional catalyst has also been reported to be highly active and selective for the copolymerization of various epoxides, including 2-vinyloxirane, with CO2. nsf.gov These advanced catalytic systems are crucial for overcoming the challenges associated with the copolymerization of more difficult epoxides like 2-vinyloxirane and for achieving highly alternating copolymers. nsf.gov

| Catalyst Type | Key Features | Reference |

| Bifunctional (salen)Co(III) complexes | High activity and selectivity for PVIC synthesis. | nsf.govnsf.gov |

| [(1R,2R)-SalenCo(III)(DNP)2] with quaternary ammonium salt | Produces PVIC with >99% carbonate linkages. | acs.orgscispace.comresearchgate.net |

| Co(III) salen betaine functional catalyst | High activity and selectivity for various epoxides and CO2. | nsf.gov |

The introduction of a third monomer, propylene (B89431) oxide (PO), into the copolymerization of 2-vinyloxirane and CO2 has a significant impact on the reaction. Research has shown that the presence of propylene oxide activates the incorporation of 2-vinyloxirane into the polymer chain. acs.orgscispace.comresearchgate.net Furthermore, the terpolymerization process inhibits the formation of cyclic carbonate, a common side product in epoxide/CO2 copolymerization. acs.orgscispace.comresearchgate.net This activation effect is attributed to the preferential ring-opening of 2-vinyloxirane by a propylene carbonate polymer chain end. researchgate.net The resulting terpolymers exhibit a single glass transition temperature (Tg) that can be adjusted based on the content of the vinyl-containing units. researchgate.net Fineman-Ross analysis of the terpolymerization of propylene oxide, 2-vinyloxirane (VIO), and CO2 revealed reactivity ratios of rPO = 3.74 and rVIO = 0.224 at 25 °C, indicating a higher reactivity of propylene oxide under these conditions. rsc.orgresearchgate.net

| Monomer Feed Ratio (VIO:PO) | VIO content in Terpolymer (%) | Mn ( kg/mol ) | PDI |

| 1:1 | 24 | 11.2 | 1.06 |

| 1:4 | 10 | 18.5 | 1.07 |

Data derived from studies on the terpolymerization of 2-vinyloxirane (VIO), propylene oxide (PO), and CO2. researchgate.net

Catalytic Systems for CO2/Vinyloxirane Copolymerization

Post-Polymerization Functionalization of PVIC

The pendant vinyl groups in PVIC serve as reactive handles for a variety of post-polymerization modification reactions. This versatility allows for the transformation of the initially hydrophobic PVIC into functional polymers with a wide range of properties and potential applications. acs.orgacs.org

Thiol-ene coupling is a highly efficient and versatile "click" chemistry reaction that can be used to introduce a wide range of functional groups onto the PVIC backbone. acs.orgacs.org This radical-initiated reaction proceeds with high yields and anti-Markovnikov regioselectivity, allowing for the covalent attachment of various thiol-containing molecules to the pendant vinyl groups. acs.orgwikipedia.org The reaction can be initiated by light, heat, or radical initiators. wikipedia.org For instance, the reaction of PVIC with 2-mercaptoethanol (B42355) or thioglycolic acid, initiated by azobisisobutyronitrile (AIBN), leads to the formation of amphiphilic polycarbonates with multiple hydroxyl or carboxyl functionalities, respectively. acs.org This method provides a straightforward route to functionalizing PVIC with nearly quantitative yields. acs.org

| Thiol Reagent | Functional Group Introduced | Resulting Polymer |

| 2-Mercaptoethanol | Hydroxyl (-OH) | PVIC-OH |

| Thioglycolic acid | Carboxylic acid (-COOH) | PVIC-COOH |

The introduction of hydrophilic functional groups, such as hydroxyl and carboxyl groups, via thiol-ene coupling transforms the hydrophobic PVIC into amphiphilic polymers. acs.orgacs.org These amphiphilic polycarbonates (PVIC-OH and PVIC-COOH) exhibit different physical properties compared to the parent PVIC, including a decrease in glass transition temperature (Tg). acs.org Further modification of these functionalized polymers can lead to the creation of water-soluble polycarbonates. acs.orgacs.org For example, deprotonation of the carboxylic acid groups in PVIC-COOH with aqueous ammonium hydroxide (B78521) results in the formation of PVIC-COONH4, a water-soluble polycarbonate. acs.orgacs.org Another approach involves the ring-opening reaction of L-aspartic acid anhydride (B1165640) hydrochloride salt with PVIC-OH, yielding a polymer (PVIC-OH-Asp) that forms particles dispersed in water. acs.orgacs.org These water-soluble CO2-based polycarbonates are of interest for biomedical applications such as bioconjugation and drug delivery. acs.orgresearchgate.net

| Functionalized Polymer | Modification | Resulting Property |

| PVIC-COOH | Deprotonation with NH4OH(aq) | Water-soluble (PVIC-COONH4) |

| PVIC-OH | Reaction with L-aspartic acid anhydride hydrochloride | Water-dispersible (PVIC-OH-Asp) |

Q & A

Q. What are the common synthetic routes for (R)-2-Vinyloxirane, and how do reaction conditions influence yield?

this compound is synthesized via epoxidation of 1,3-butadiene derivatives. Key methods include:

- Formaldehyde-mediated epoxidation : Yields ~8% under 15-minute reaction conditions.

- Benzaldehyde-mediated epoxidation : Achieves ≥60% yield with predominantly trans-configured products.

- Other aldehydes (e.g., acetaldehyde, acetone) : Yield trace or no product under similar conditions .

| Aldehyde | Reaction Time | Yield | Product Configuration |

|---|---|---|---|

| Formaldehyde | 15 minutes | 8% | - |

| Benzaldehyde | Not specified | ≥60% | Predominantly trans |

| Acetaldehyde/Acetone | Not specified | Trace/None | - |

Methodological Insight : Optimize aldehyde selection and reaction time to maximize yield. Avoid acetaldehyde or acetone due to poor efficiency .

Q. How is the enantiomeric purity of this compound experimentally determined?

Enantiomeric purity is assessed using:

- Gas Chromatography (GC) : Employ chiral columns (e.g., cyclodextrin-based phases) to resolve enantiomers. Technical-grade this compound typically has ≥90% enantiomeric purity .

- NMR with Chiral Shift Reagents : Use europium complexes to induce distinct chemical shifts for each enantiomer .

Best Practice : Cross-validate results using both GC and NMR to minimize instrumental bias .

Advanced Research Questions